molecular formula C18H18ClNOS B232133 2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol

2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol

Cat. No. B232133
M. Wt: 331.9 g/mol
InChI Key: VDUXLJKZYYNCHS-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol, also known as CPT, is a synthetic compound that has been extensively studied for its potential as a research tool in various scientific fields.

Scientific Research Applications

2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol has been used as a research tool in various scientific fields, including neuroscience, pharmacology, and cancer research. In neuroscience, 2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol has been shown to inhibit the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This effect has been linked to the potential use of 2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol as a treatment for depression and other mood disorders.
In pharmacology, 2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol has been used as a selective ligand for the dopamine D3 receptor, which has been implicated in the pathophysiology of addiction and other psychiatric disorders. 2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol has also been shown to have anticancer properties, inhibiting the growth and proliferation of various cancer cell lines, including breast, colon, and lung cancer.

Mechanism of Action

The mechanism of action of 2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol is not fully understood, but it is thought to involve the inhibition of dopamine and norepinephrine reuptake, as well as the modulation of dopamine receptor activity. 2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol has been shown to bind to the dopamine D3 receptor with high affinity, leading to the activation of downstream signaling pathways that regulate cell growth and proliferation.
Biochemical and Physiological Effects:
2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol has been shown to have a number of biochemical and physiological effects, including the inhibition of dopamine and norepinephrine reuptake, the modulation of dopamine receptor activity, and the inhibition of cancer cell growth and proliferation. In addition, 2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol has been shown to have antioxidant properties, protecting cells from oxidative stress and DNA damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol as a research tool is its high selectivity for the dopamine D3 receptor, which allows for the specific targeting of this receptor in various biological systems. However, one limitation of 2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol, including the development of more potent and selective analogs, the investigation of its potential as a treatment for addiction and other psychiatric disorders, and the exploration of its mechanisms of action in cancer cells. In addition, the use of 2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol as a research tool in other scientific fields, such as materials science and nanotechnology, is an area of potential future research.

Synthesis Methods

The synthesis of 2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol involves the reaction of 2-chloro-9H-thioxanthen-9-one with 3-(dimethylamino)propionaldehyde in the presence of a base catalyst. The resulting product is a yellow crystalline powder that is highly soluble in organic solvents.

properties

Molecular Formula

C18H18ClNOS

Molecular Weight

331.9 g/mol

IUPAC Name

(9E)-2-chloro-9-[3-(dimethylamino)propylidene]thioxanthen-3-ol

InChI

InChI=1S/C18H18ClNOS/c1-20(2)9-5-7-12-13-6-3-4-8-17(13)22-18-11-16(21)15(19)10-14(12)18/h3-4,6-8,10-11,21H,5,9H2,1-2H3/b12-7+

InChI Key

VDUXLJKZYYNCHS-KPKJPENVSA-N

Isomeric SMILES

CN(C)CC/C=C/1\C2=CC=CC=C2SC3=CC(=C(C=C31)Cl)O

SMILES

CN(C)CCC=C1C2=CC=CC=C2SC3=CC(=C(C=C31)Cl)O

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2SC3=CC(=C(C=C31)Cl)O

Origin of Product

United States

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